

# An In-depth Technical Guide to Nap-226-90 (CAS 139306-10-8)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

Nap-226-90, with the CAS number 139306-10-8, is the S-enantiomer of 3-[1-(dimethylamino)ethyl]phenol. It is the principal and pharmacologically active metabolite of Rivastigmine, a widely used acetylcholinesterase (AChE) inhibitor for the symptomatic treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. The biotransformation of Rivastigmine to Nap-226-90 occurs through hydrolysis mediated by cholinesterases. This document provides a comprehensive technical overview of Nap-226-90, including its chemical properties, synthesis, mechanism of action, relevant quantitative data, and detailed experimental protocols.

## **Chemical and Physical Properties**

A summary of the key chemical and physical properties of **Nap-226-90** is presented in the table below.



| Property          | Value                                      |  |
|-------------------|--------------------------------------------|--|
| CAS Number        | 139306-10-8                                |  |
| Molecular Formula | C10H15NO                                   |  |
| Molecular Weight  | 165.23 g/mol                               |  |
| Appearance        | Off-white to pale yellow crystalline solid |  |
| Purity            | ≥99%                                       |  |
| Solubility        | Soluble in DMSO and Ethanol                |  |

# **Synthesis**

The synthesis of **Nap-226-90**, or (S)-3-[1-(dimethylamino)ethyl]phenol, is a critical process, often starting from 3'-hydroxyacetophenone. The following is a representative synthetic route:

# Experimental Protocol: Synthesis of (S)-3-[1-(dimethylamino)ethyl]phenol

This protocol describes a multi-step synthesis starting from 3'-hydroxyacetophenone.

Step 1: Reductive Amination of 3'-Hydroxyacetophenone

- In a reaction vessel, dissolve 3'-hydroxyacetophenone in a suitable solvent such as methanol.
- Add a solution of dimethylamine in a suitable solvent.
- Introduce a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN), portion-wise while maintaining the temperature at 0-5 °C.
- The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched with water, and the pH is adjusted to be basic.



• The product, racemic 3-[1-(dimethylamino)ethyl]phenol, is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

### Step 2: Chiral Resolution

- The racemic mixture is resolved using a chiral resolving agent, such as a chiral acid (e.g., L-tartaric acid or a derivative), to form diastereomeric salts.
- The racemic base is dissolved in a suitable solvent (e.g., ethanol), and a solution of the resolving agent in the same solvent is added.
- The mixture is heated to obtain a clear solution and then allowed to cool slowly to facilitate the crystallization of one of the diastereomeric salts.
- The crystals are collected by filtration and can be recrystallized to improve diastereomeric purity.
- The desired diastereomeric salt is then treated with a base (e.g., sodium hydroxide solution) to liberate the free base of the (S)-enantiomer, Nap-226-90.
- The final product is extracted with an organic solvent, and the solvent is evaporated to yield the purified (S)-3-[1-(dimethylamino)ethyl]phenol.



Click to download full resolution via product page

Synthetic Workflow for Nap-226-90

# **Mechanism of Action and Signaling Pathway**

**Nap-226-90** exerts its pharmacological effects primarily through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter



acetylcholine. By inhibiting AChE, **Nap-226-90** increases the concentration and prolongs the action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is particularly relevant in neurodegenerative diseases like Alzheimer's, where there is a deficit in cholinergic function.

While the primary metabolite, **Nap-226-90**, is an acetylcholinesterase inhibitor, its activity is at least 10-fold lower than that of the parent drug, Rivastigmine[1].

## Cholinergic Synapse Signaling Pathway





Click to download full resolution via product page

Cholinergic Synapse Signaling Pathway

# Quantitative Data Acetylcholinesterase Inhibitory Activity

While a specific IC<sub>50</sub> value for **Nap-226-90** is not readily available in the public domain, it is established that its inhibitory activity against acetylcholinesterase is at least 10 times lower than that of its parent compound, Rivastigmine[1]. For reference, the IC<sub>50</sub> of Rivastigmine for acetylcholinesterase is in the micromolar range.

### **Pharmacokinetic Parameters**

The pharmacokinetic properties of **Nap-226-90** have been studied in the context of various Rivastigmine formulations. The following table summarizes key pharmacokinetic parameters of **Nap-226-90** following the administration of a novel rivastigmine nasal spray and intravenous infusion to healthy elderly individuals[2].

| Parameter                   | Nasal Spray (Mean ± SD) | Intravenous Infusion<br>(Mean ± SD) |
|-----------------------------|-------------------------|-------------------------------------|
| AUC₀-∞ (ng·h/mL)            | 22.9 ± 5.3              | 23.2 ± 5.1                          |
| C <sub>max</sub> (ng/mL)    | $3.01 \pm 0.8$          | -                                   |
| t <sub>max</sub> (h)        | 1.9                     | -                                   |
| Metabolite/Parent AUC Ratio | $0.78 \pm 0.19$         | 0.63 ± 0.11                         |

# Experimental Protocols Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of **Nap-226-90** on acetylcholinesterase can be determined using the spectrophotometric method developed by Ellman.

Materials:



- Acetylcholinesterase (AChE) solution
- · Acetylthiocholine iodide (ATCI) as the substrate
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
- Phosphate buffer (pH 8.0)
- Nap-226-90 of varying concentrations
- 96-well microplate
- Microplate reader

#### Procedure:

- Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
- In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound (Nap-226-90) at various concentrations to the designated wells.
- Add the AChE solution to all wells except the blank.
- Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
- Initiate the reaction by adding the substrate (ATCI) to all wells.
- Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., 5 minutes) using a microplate reader.
- The rate of the reaction is determined by the change in absorbance per unit of time.
- The percentage of inhibition is calculated for each concentration of **Nap-226-90**, and the IC<sub>50</sub> value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.





Click to download full resolution via product page

Ellman's Method Workflow

## Bioanalytical Method for Nap-226-90 in Plasma

The quantification of **Nap-226-90** in biological matrices like plasma is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

### Materials:

• Human plasma samples



- Nap-226-90 standard
- Internal standard (e.g., deuterated Nap-226-90)
- Protein precipitation agent (e.g., methanol or acetonitrile)
- LC-MS/MS system

#### Procedure:

- Sample Preparation:
  - To a known volume of plasma, add the internal standard.
  - Add a protein precipitation agent to precipitate plasma proteins.
  - Vortex the mixture and then centrifuge to pellet the precipitated proteins.
  - Transfer the supernatant to a new tube for analysis.
- LC-MS/MS Analysis:
  - Inject a small volume of the supernatant onto a suitable C18 reverse-phase HPLC column.
  - Use a mobile phase gradient (e.g., a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol) to separate Nap-226-90 from other plasma components.
  - The eluent from the HPLC is introduced into the mass spectrometer.
  - Utilize electrospray ionization (ESI) in the positive ion mode.
  - Monitor the specific precursor-to-product ion transitions for Nap-226-90 and the internal standard using multiple reaction monitoring (MRM) for quantification.
- Quantification:
  - Construct a calibration curve by analyzing plasma samples spiked with known concentrations of Nap-226-90.



 The concentration of Nap-226-90 in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

## Conclusion

Nap-226-90 is a crucial molecule in the study of cholinergic pharmacology and the development of treatments for neurodegenerative diseases. As the primary active metabolite of Rivastigmine, its characterization is essential for understanding the overall therapeutic effect of its parent drug. This technical guide provides a foundational understanding of Nap-226-90 for researchers and drug development professionals, summarizing its synthesis, mechanism of action, and key quantitative data, along with detailed experimental protocols for its study. Further research to precisely determine the IC50 of Nap-226-90 would be beneficial for a more complete understanding of its pharmacological profile.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Clinical pharmacology of rivastigmine: a new-generation acetylcholinesterase inhibitor for the treatment of Alzheimer's disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Absolute bioavailability and safety of a novel rivastigmine nasal spray in healthy elderly individuals PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Nap-226-90 (CAS 139306-10-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019088#nap-226-90-cas-number-139306-10-8-research]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com